molecular formula C16H12ClF2N3OS B4353656 7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B4353656
M. Wt: 367.8 g/mol
InChI Key: BVHQLALCRHURGD-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound features a pyrido[2,3-d]pyrimidin-4(1H)-one core, substituted with a 4-chlorophenyl group, a difluoromethyl group, an ethyl group, and a sulfanyl group. The presence of these substituents imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrido[2,3-d]pyrimidin-4(1H)-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Introduction of the 4-Chlorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the pyrido[2,3-d]pyrimidin-4(1H)-one core.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes or receptors, thereby modulating signaling pathways involved in cell proliferation, apoptosis, and other cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one is unique due to the combination of its substituents, which impart distinct chemical reactivity and biological activity. The presence of the 4-chlorophenyl, difluoromethyl, ethyl, and sulfanyl groups in a single molecule makes it a versatile compound for various applications .

Properties

IUPAC Name

7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylidenepyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF2N3OS/c1-2-22-14-12(15(23)21-16(22)24)10(13(18)19)7-11(20-14)8-3-5-9(17)6-4-8/h3-7,13H,2H2,1H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHQLALCRHURGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=CC(=N2)C3=CC=C(C=C3)Cl)C(F)F)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 2
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7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 3
7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 4
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7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one
Reactant of Route 6
7-(4-chlorophenyl)-5-(difluoromethyl)-1-ethyl-2-sulfanylpyrido[2,3-d]pyrimidin-4(1H)-one

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